molecular formula C17H15FN4O4 B2794842 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1904303-57-6

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2794842
CAS No.: 1904303-57-6
M. Wt: 358.329
InChI Key: IKUUGBULSYPIHJ-UHFFFAOYSA-N
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Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a high-purity chemical compound designed for pharmaceutical and life sciences research. This molecule features a hybrid architecture combining two privileged heterocyclic scaffolds: a 5-cyclopropylisoxazole and a 1,2,4-oxadiazole, linked through an acetamide bridge bearing a 2-fluorophenoxy group . The 1,2,4-oxadiazole ring is a well-known bioisostere for esters and amides, frequently employed in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets . Compounds containing this core have been investigated as modulators of various enzymes and receptors, highlighting its value in drug discovery . The integration of the 5-cyclopropylisoxazole moiety further contributes to the compound's potential as a key intermediate or building block in the synthesis of more complex bioactive molecules . This specific molecular framework makes it a compound of significant interest for researchers developing novel therapeutic agents, particularly in areas such as enzyme inhibition and receptor modulation studies. It is supplied with comprehensive analytical data to ensure identity and purity. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c18-11-3-1-2-4-13(11)24-9-15(23)19-8-16-20-17(22-26-16)12-7-14(25-21-12)10-5-6-10/h1-4,7,10H,5-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUUGBULSYPIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropylisoxazole moiety and a fluorophenoxy acetamide group, which are known to contribute to its biological properties. The molecular formula is C15H15F1N4O3C_{15}H_{15}F_{1}N_{4}O_{3}, with a molecular weight of approximately 300.30 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures exhibit significant inhibition on the proliferation of various cancer cell lines, including leukemia and solid tumors. The oxadiazole and isoxazole rings are often implicated in these activities due to their ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways .
  • Antimicrobial Activity : Some derivatives of isoxazole compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial and fungal strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell ProliferationSignificant inhibition in U937 cells
AntimicrobialPotential inhibitory effects
CytotoxicityLow cytotoxicity in tested cell lines

Case Studies

  • Cancer Cell Lines : A study evaluated the compound's effect on U937 human myeloid leukemia cells. The results indicated a dose-dependent inhibition of cell proliferation without significant cytotoxicity at lower concentrations. This suggests that the compound may selectively target cancerous cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of the cyclopropyl and fluorophenoxy groups in enhancing biological activity. Variations in these substituents have been shown to affect potency and selectivity against different cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Properties

Compounds with isoxazole and oxadiazole moieties are known for their anti-inflammatory effects. The incorporation of these groups into drug candidates has been linked to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

2.1 Herbicidal Activity

This compound has potential applications as a herbicide. The structural components of this compound suggest that it may inhibit specific biochemical pathways in plants, similar to other known herbicides like isoxaflutole. Isoxaflutole functions as a selective herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants .

Table 1: Comparison of Herbicidal Compounds

Compound NameActive IngredientMechanism of ActionTarget Organism
Isoxaflutole5-cyclopropylisoxazol-4-ylHPPD inhibitorBroadleaf weeds
N-AcetamideThis compoundPotential HPPD inhibitionTargeted weed species

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of oxadiazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxic activity against human cancer cell lines, suggesting that further development could lead to new anticancer therapies .

Case Study 2: Herbicide Development

Research conducted on the herbicidal properties of oxadiazole derivatives highlighted their effectiveness in controlling weed populations in maize crops. The study indicated that compounds similar to N-Acetamide exhibited selective toxicity towards certain weed species while preserving crop health . This property is essential for developing sustainable agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds from the literature, focusing on substituent variations, physicochemical properties, and synthesis

Compound Name Substituents (R1, R2) Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Key Structural Differences vs. Target Compound Source
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) R1 = pyridin-3-yl; R2 = 4-chlorophenoxy 118.1–119.9 99.0 4:1 Pyridine vs. cyclopropylisoxazole; Cl vs. F on phenoxy
N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) R1 = p-tolyl; R2 = p-tolyloxy 78.4–79.8 99.1 2:1 Tolyl vs. cyclopropylisoxazole; non-fluorinated phenoxy
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) R1 = 4-chlorophenyl; R2 = 4-chlorophenoxy 133.4–135.8 99.9 4:1 Chlorophenyl vs. cyclopropylisoxazole; Cl vs. F
2-(4-Hydroxyphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11v) R1 = phenyl; R2 = 4-hydroxyphenoxy 155.5–158.5 100 3:1 Phenyl vs. cyclopropylisoxazole; OH vs. F on phenoxy
2-[(4-Fluorophenyl)sulfanyl]-N-[[3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide R1 = 5-methylisoxazol-3-yl; R2 = 4-fluorophenyl N/A N/A N/A Methylisoxazole vs. cyclopropylisoxazole; thioether

Key Observations:

Fluorophenoxy (target) vs. chlorophenoxy (11as, 11g): Fluorine’s lower polarizability and higher electronegativity may reduce metabolic oxidation compared to chlorine . Hydroxyphenoxy (11v) shows higher melting points (155–158°C) due to hydrogen bonding, contrasting with the target’s fluorophenoxy group .

Synthetic Trends: Most analogs (e.g., 11as, 11g) are synthesized via nucleophilic substitution between oxadiazole intermediates and substituted acetamide chlorides in the presence of triethylamine, followed by silica gel chromatography .

Isomer Ratios :

  • NMR-determined isomer ratios (e.g., 4:1 in 11as) suggest conformational preferences in the acetamide side chain, possibly influenced by steric effects from substituents like cyclopropyl .

Biological Relevance: While biological data for the target compound are absent in the evidence, analogs like 11g and 11v demonstrate high purity (>99%) and stability, critical for protease inhibition or anti-inflammatory activity . The fluorophenoxy group in the target may enhance blood-brain barrier penetration compared to chlorophenoxy analogs .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole and isoxazole rings. A common approach includes:

  • Cyclization reactions : For example, cyclizing hydrazides with carboxylic acid derivatives under dehydrating conditions to form the 1,2,4-oxadiazole core .
  • Nucleophilic substitution : Chloroacetyl chloride is reacted with amine intermediates in the presence of triethylamine as a base, followed by reflux in solvents like dioxane or DMF .
  • Monitoring : Reaction progress is tracked via TLC, and products are purified via recrystallization (e.g., using pet-ether or ethanol-DMF mixtures) .
    Key conditions : Temperature (20–25°C for stability), solvent polarity, and stoichiometric ratios are optimized to avoid side reactions.

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, especially distinguishing fluorophenyl and cyclopropyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • FTIR Spectroscopy : Identifies functional groups like acetamide C=O stretches (~1650 cm1^{-1}) and oxadiazole ring vibrations .
  • HPLC : Assesses purity (>95% threshold for biological assays), often using C18 columns and acetonitrile/water gradients .

Advanced: How can the synthetic route be scaled while maintaining yield and purity?

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Advanced purification : Use preparative HPLC or column chromatography to isolate intermediates, minimizing byproducts .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors real-time reaction progress, enabling rapid adjustments .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Structure-Activity Relationship (SAR) studies : Compare analogs with substituent variations (e.g., Cl vs. F on the phenoxy group). For example:

    SubstituentBiological Activity TrendSource
    2-FluorophenoxyEnhanced target binding due to electronegativity
    2-ChlorophenoxyIncreased lipophilicity but reduced solubility
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of cyclopropyl and fluorophenyl groups on binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition).
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding kinetics independently .

Advanced: What reaction pathways are plausible for functionalizing the oxadiazole core?

  • Electrophilic substitution : The oxadiazole’s electron-deficient ring reacts with nucleophiles (e.g., Grignard reagents) at the 5-position .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups to the isoxazole moiety using Pd catalysts .
  • Reductive amination : Modify the acetamide side chain to enhance bioavailability .

Basic: What in vitro models are suitable for initial bioactivity screening?

  • Enzyme-based assays : Target-specific kinases or proteases linked to disease pathways (e.g., cancer or inflammation) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Membrane permeability : Caco-2 cell monolayers predict intestinal absorption for drug development .

Advanced: How can researchers design degradation studies to assess compound stability?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
  • Analytical monitoring : Use UPLC-MS to identify degradation products and propose degradation pathways .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) under physiological conditions (pH 7.4, 37°C) .

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